molecular formula C24H22N2O2 B3177526 (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) CAS No. 182122-10-7

(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

Cat. No.: B3177526
CAS No.: 182122-10-7
M. Wt: 370.4 g/mol
InChI Key: DPPQMGTZLCMJSM-CGXNFDGLSA-N
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Description

(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a useful research compound. Its molecular formula is C24H22N2O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Bis(oxazoline) Complexes in Catalytic Reactions

A number of complexes featuring the bis(oxazoline) ligands similar to the mentioned compound have been synthesized and characterized, including their applications in catalytic phospho-transfer reactions. These complexes have shown the ability to catalyze the transformation of diorgano-H-phosphonates to monoorgano-H-phosphonic acids, suggesting their potential in facilitating nucleophilic addition to carbonyl substrates. This highlights the role of such chiral complexes in improving the efficiency and selectivity of synthetic chemical processes Mingliang Jiang et al., 2001.

Synthesis of Chiral Bisoxazoline Ligands

The synthesis of chiral bisoxazoline ligands, which share structural features with the compound , has been detailed, showcasing the preparation of these ligands as critical components in organic synthesis. These ligands serve as chiral directors in various chemical reactions, demonstrating their importance in the creation of asymmetric centers in organic molecules, which is crucial for the development of drugs and other biologically active compounds Julie L. Hofstra et al., 2020.

Applications in Organic Synthesis

The compound and its related bisoxazoline frameworks have been utilized in the synthesis of novel organic compounds, including heterocyclic dithiocarbamates and other cyclic structures. These applications underscore the compound's relevance in constructing complex molecular architectures, essential for pharmaceuticals, agrochemicals, and materials science Kazumichi Mizuyama et al., 1979.

Conformational Analysis and Theoretical Studies

The conformational behaviors and theoretical aspects of bisoxazoline molecules have been explored through density functional theory (DFT) calculations and vibrational circular dichroism spectroscopy. These studies provide insights into the stability, conformational preferences, and electronic properties of such molecules, informing their design and optimization for specific applications in catalysis and organic synthesis A. Aamouche et al., 2011.

Properties

IUPAC Name

(3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-3-8-16-14(6-1)12-18-20(16)25-22(27-18)24(10-5-11-24)23-26-21-17-9-4-2-7-15(17)13-19(21)28-23/h1-4,6-9,18-21H,5,10-13H2/t18-,19-,20+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPQMGTZLCMJSM-CGXNFDGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Reactant of Route 2
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Reactant of Route 3
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Reactant of Route 4
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Reactant of Route 5
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Reactant of Route 6
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

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